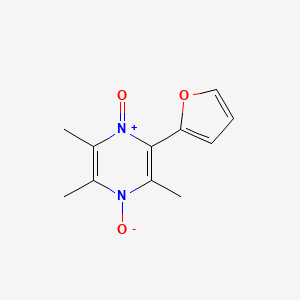![molecular formula C16H16N2O4S B5215561 N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)
N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide is a chemical compound with the molecular formula C16H15NO4S It is known for its unique structural properties, which include an acetyl group attached to a phenyl ring and a methylsulfonyl group attached to an amino benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide typically involves the following steps:
Acetylation: The introduction of the acetyl group to the phenyl ring is achieved through an acetylation reaction. This can be done using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Sulfonylation: The methylsulfonyl group is introduced through a sulfonylation reaction. This involves the reaction of the amino group with methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the acetylated phenyl ring with the sulfonylated amino benzamide. This can be achieved through a condensation reaction using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or acetyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Derivatives with new functional groups replacing the original sulfonyl or acetyl groups.
Scientific Research Applications
N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide can be compared with other similar compounds, such as:
N-(3-acetylphenyl)-2-aminobenzamide: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
N-(3-methylsulfonylphenyl)-2-aminobenzamide:
N-(3-acetylphenyl)-2-[(methylthio)amino]benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11(19)12-6-5-7-13(10-12)17-16(20)14-8-3-4-9-15(14)18-23(2,21)22/h3-10,18H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJZDVWWXZTVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(2-isoxazolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5215484.png)
![[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetonitrile](/img/structure/B5215487.png)
![N-(3-chlorophenyl)-4-[2-({[(3-chlorophenyl)amino]carbonyl}amino)ethyl]-1-piperazinecarboxamide](/img/structure/B5215489.png)
![3-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5215493.png)
![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5215508.png)
![2-{(5Z)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5215535.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)
![1-(2,5-Dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione](/img/structure/B5215538.png)

![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5215549.png)
![1-(3-methoxybenzyl)-4-{[2-(methylamino)-3-pyridinyl]carbonyl}-2-piperazinone trifluoroacetate](/img/structure/B5215556.png)
![3-(4-{4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl}-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B5215557.png)

![N-benzyl-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B5215567.png)
